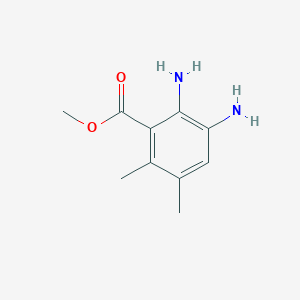

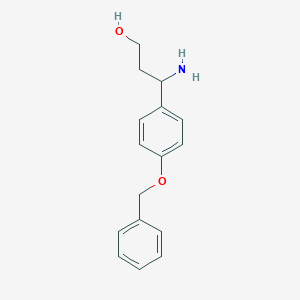

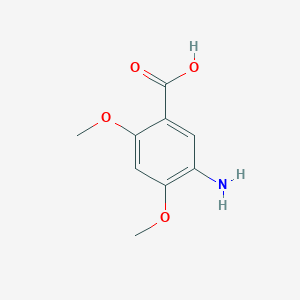

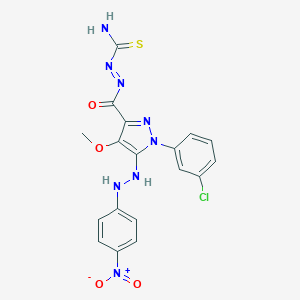

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol involves the reaction of N-phenylpiperazines with aryl or aryloxy compounds, where the nature and position of substituents significantly influence the compound's pharmacological activities (Gupta et al., 1978). Novel asymmetric derivatives have been synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, indicating a broad spectrum of methods for its preparation (Pund et al., 2022).

Molecular Structure Analysis

Studies on crystal structures, such as those of related benzo-furan derivatives, provide insights into the molecular conformation and interactions of similar compounds. These findings highlight the importance of intramolecular hydrogen bonding and the impact of molecular structure on biological activity (Diana et al., 2019).

Chemical Reactions and Properties

The chemical behavior of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is influenced by its functional groups. Research on related compounds shows a variety of chemical reactions, such as the formation of Mannich bases and the engagement in beta-blocking activities, which reveal the compound's potential reactivity and functional applications (Oloyede et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For example, the crystal structure and protolytic properties of certain derivatives provide valuable information on the compound's stability and reactivity under various conditions (Budzisz et al., 2005).

Chemical Properties Analysis

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol's chemical properties, including its reactivity with different chemical agents and its potential to undergo various chemical transformations, are of significant interest. Studies on the synthesis, spectral characterization, and bioassay of related compounds highlight the compound's versatile chemical nature and potential applications in medicinal chemistry (Reddy et al., 2010).

Applications De Recherche Scientifique

1. Therapeutic Importance of Synthetic Thiophene

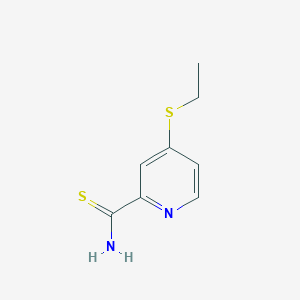

- Application Summary: Thiophene and its substituted derivatives, which include “3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol”, are a very important class of heterocyclic compounds. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

- Results or Outcomes: Thiophene compounds have been reported to be effective drugs in various disease scenarios. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

2. Antioxidant and Antimicrobial Activity

- Application Summary: Transition metal complexes derived from Schiff base ligands of “3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol” were synthesized and evaluated for their in vitro antioxidant and antimicrobial activities .

- Methods of Application: The compounds were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results or Outcomes: The synthesized metal (II) complexes were found to be highly potent antioxidants and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . They were also found to be more noxious than free Schiff base ligands in their antimicrobial activities .

3. Anticancer Activity

- Application Summary: A novel series of “3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol” derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The compounds were evaluated against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

4. Fermentation

- Application Summary: (S)-3-benzyloxy-1,2-propanediol, a derivative of “3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol”, was obtained in a short time and high enantioselectivity through fermentation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The production of (S)-3-benzyloxy-1,2-propanediol from 1,2-epoxyoctane was studied .

5. Benzylic Oxidations and Reductions

- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol”, are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The oxidation of alkyl side-chains is usually effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

6. Synthesis of Novel Bipyrazole Derivatives

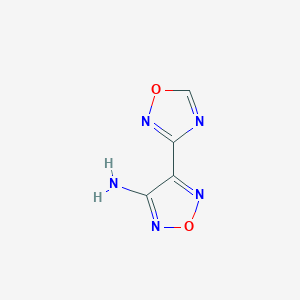

- Application Summary: A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The compounds were evaluated against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

7. Synthesis of Transition Metal Complexes

- Application Summary: Sixteen Co (II), Ni (II), Cu (II) and Zn (II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Methods of Application: The compounds were synthesized by condensation reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results or Outcomes: The synthesized metal (II) complexes were found to be highly potent antioxidants and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . They were also found to be more noxious than free Schiff base ligands in their antimicrobial activities .

8. Synthesis of N-(5-(2-(benzyl(1- (4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol

- Application Summary: The title compound was prepared by the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGQQRZGPYYPNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391599 |

Source

|

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol | |

CAS RN |

182057-85-8 |

Source

|

| Record name | 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)